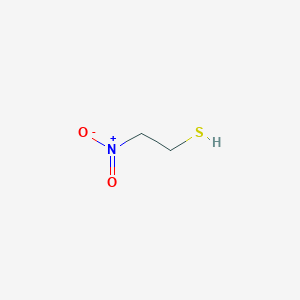![molecular formula C9H13NO4 B7946208 7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid](/img/structure/B7946208.png)
7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Aminobicyclo[221]heptane-2,7-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes two carboxylic acid groups and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid typically involves the Diels-Alder reaction, a powerful method for constructing bicyclic structures. The reaction between a diene and a dienophile under thermal or catalytic conditions forms the bicyclic core. Subsequent functionalization steps introduce the amino and carboxylic acid groups. For example, the reaction of a suitable diene with maleic anhydride followed by amination and hydrolysis can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient heat and mass transfer. Catalysts such as Lewis acids can be employed to enhance reaction rates and selectivity. Post-reaction purification steps, including crystallization and chromatography, are used to isolate the pure compound.
化学反応の分析
Types of Reactions
7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies or as a scaffold in drug design.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
作用機序
The mechanism of action of 7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with only one carboxylic acid group.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with an oxygen atom in the bicyclic ring, exhibiting different chemical properties.
Uniqueness
7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid is unique due to the presence of two carboxylic acid groups and an amino group, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
7-aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c10-9(8(13)14)4-1-2-6(9)5(3-4)7(11)12/h4-6H,1-3,10H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVSNQLIQVRAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C2(C(=O)O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B7946182.png)





![(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B7946221.png)
